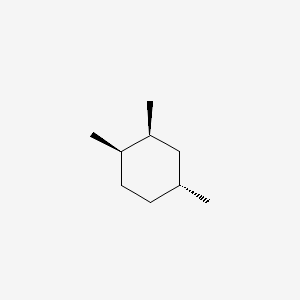

(1R,2S,4R)-1,2,4-trimethylcyclohexane

Description

(1R,2S,4R)-1,2,4-Trimethylcyclohexane is a chiral cyclohexane derivative with three methyl substituents at the 1, 2, and 4 positions of the ring. Its molecular formula is C₉H₁₈, with an average molecular mass of 126.243 g/mol and a monoisotopic mass of 126.140851 g/mol . The stereochemistry of this compound is critical to its physical and chemical behavior, as the spatial arrangement of methyl groups influences conformational stability and reactivity. For instance, in chair conformations, equatorial positioning of methyl groups minimizes steric strain, but the specific (1R,2S,4R) configuration introduces unique steric and electronic interactions .

Properties

IUPAC Name |

(1R,2S,4R)-1,2,4-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJPCEVERINRSG-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025625 | |

| Record name | (1alpha,2alpha,4beta)-1,2,4-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7667-58-5, 7667-60-9 | |

| Record name | (1alpha,2alpha,4beta)-1,2,4-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7667-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-1,2,4-trimethylcyclohexane can be achieved through several synthetic routes. One common method involves the hydrogenation of (1R,2S,4R)-1,2,4-trimethylcyclohexene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas at room temperature and atmospheric pressure.

Another synthetic route involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a suitable cyclohexanone derivative to form the desired product. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of (1R,2S,4R)-1,2,4-trimethylcyclohexane often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-1,2,4-trimethylcyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br2) in the presence of a catalyst like iron (Fe) can yield bromo derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Bromo derivatives.

Scientific Research Applications

(1R,2S,4R)-1,2,4-trimethylcyclohexane has several scientific research applications across various fields:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and asymmetric synthesis.

Biology: The compound is used in the development of chiral ligands for enantioselective catalysis, which is important in the synthesis of biologically active compounds.

Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-1,2,4-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. In catalytic processes, the compound acts as a chiral ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other.

In biological systems, the compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards specific enzymes or receptors. The spatial arrangement of the methyl groups influences the compound’s ability to interact with active sites, leading to desired biological effects.

Comparison with Similar Compounds

Research Implications

Stereochemical Complexity : The (1R,2S,4R) configuration serves as a model for studying axial-equatorial equilibria in polysubstituted cyclohexanes .

Biological Activity

(1R,2S,4R)-1,2,4-trimethylcyclohexane is a chiral organic compound that has garnered attention for its potential biological activities and applications in various fields such as chemistry, biology, and medicine. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Structure

The compound is characterized by a cyclohexane ring with three methyl groups attached at the 1, 2, and 4 positions. Its stereochemistry is crucial for its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol |

| CAS Number | 7667-58-5 |

| Appearance | Colorless liquid |

The biological activity of (1R,2S,4R)-1,2,4-trimethylcyclohexane is influenced by its stereochemistry. It interacts with various molecular targets including enzymes and receptors. The spatial arrangement of the methyl groups affects its binding affinity and selectivity towards these targets.

- Chiral Ligand : The compound acts as a chiral ligand in enantioselective catalysis, facilitating the synthesis of biologically active compounds.

- Enzyme Interaction : Its conformation allows it to effectively bind to active sites of enzymes, potentially modulating their activity.

Toxicological Studies

Research has indicated that exposure to (1R,2S,4R)-1,2,4-trimethylcyclohexane can lead to the formation of reactive oxygen species (ROS) in cultured rat cerebellar granule cells. This suggests potential neurotoxic effects associated with its use as an organic solvent .

Key Findings

- Reactive Oxygen Species Formation : Studies have shown that this compound induces ROS formation via nitric oxide signaling pathways .

- Cell Viability : Prolonged exposure may affect cell viability and function due to oxidative stress.

Synthetic Chemistry

(1R,2S,4R)-1,2,4-trimethylcyclohexane serves as a valuable chiral building block in organic synthesis. Its unique structure allows for the development of complex molecules with specific stereochemical configurations.

Pharmaceutical Development

The compound is utilized in the synthesis of pharmaceutical intermediates. Its ability to act as a chiral ligand makes it particularly useful in the development of drugs requiring specific stereochemistry for efficacy.

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of (1R,2S,4R)-1,2,4-trimethylcyclohexane on rat cerebellar granule cells. The results indicated that exposure led to significant increases in ROS levels and altered cellular signaling pathways related to neuroprotection .

Case Study 2: Enantioselective Catalysis

In another study focusing on synthetic applications, researchers demonstrated that (1R,2S,4R)-1,2,4-trimethylcyclohexane could enhance the selectivity of catalytic reactions involving metal complexes. This property highlights its importance in producing enantiopure compounds necessary for various therapeutic agents.

Comparison with Related Compounds

To understand the unique properties of (1R,2S,4R)-1,2,4-trimethylcyclohexane better, it can be compared with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (1R,2S,4S)-1,2,4-trimethylcyclohexane | Chiral Cyclohexane | Similar enzyme interactions |

| 1-Methylcyclohexene | Non-chiral | Lower selectivity in reactions |

| 1,3-Dimethylcyclohexane | Chiral | Different binding properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.